molecular formula C16H14F2N2O5 B10968573 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B10968573
M. Wt: 352.29 g/mol
InChI Key: PJJDWZHTBZRVBP-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with a complex structure, featuring multiple functional groups including methoxy, difluoromethoxy, nitro, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid, 2-methyl-4-nitroaniline, and difluoromethoxy reagents.

    Formation of Intermediate: The first step involves the nitration of 4-methoxybenzoic acid to introduce the nitro group

    Amide Bond Formation: The final step involves coupling the intermediate with 2-methyl-4-nitroaniline to form the desired benzamide compound. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for larger volumes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

This compound may be explored for its potential biological activities. The presence of nitro and amide groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery research.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The difluoromethoxy group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug development.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require chemical resistance or specific reactivity.

Mechanism of Action

The mechanism by which 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the amide bond might facilitate binding to proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoromethoxy and methoxy groups in 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, stability, and potential biological activity, offering a broader range of applications in various fields.

Properties

Molecular Formula

C16H14F2N2O5

Molecular Weight

352.29 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C16H14F2N2O5/c1-9-7-11(20(22)23)4-5-12(9)19-15(21)10-3-6-13(25-16(17)18)14(8-10)24-2/h3-8,16H,1-2H3,(H,19,21)

InChI Key

PJJDWZHTBZRVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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